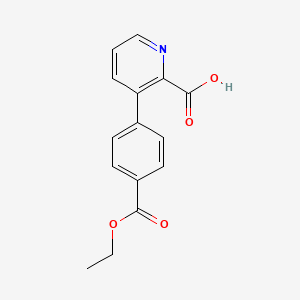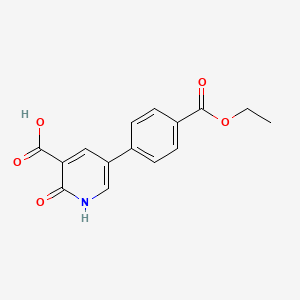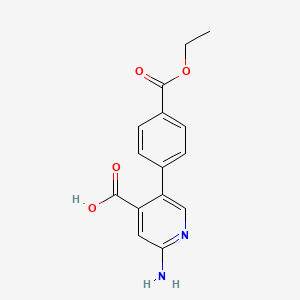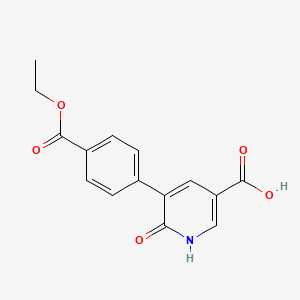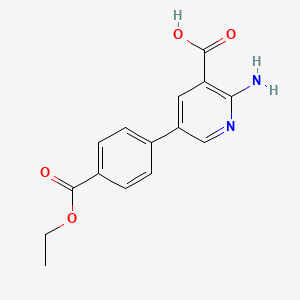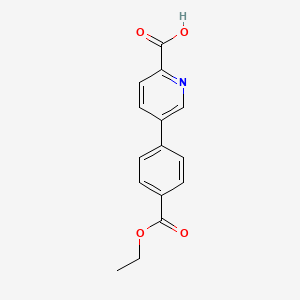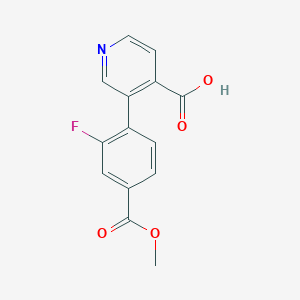
3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid (3-FMCI) is a small molecule with a molecular weight of 194.2 g/mol. It is a fluorinated derivative of isonicotinic acid, a key building block in many pharmaceuticals, and is commonly used in laboratory experiments due to its high solubility in water and organic solvents. 3-FMCI has a wide range of applications in scientific research, including drug design, enzyme inhibition, and biochemical and physiological studies.
科学的研究の応用
3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It has been widely used in drug design, as it is a key building block in the synthesis of many new drugs. It has also been used in enzyme inhibition studies, as it is known to inhibit the activity of several enzymes, such as acetylcholinesterase and serine hydrolases. In addition, 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has been used in biochemical and physiological studies, as it is known to modulate the activity of several proteins and enzymes.
作用機序
The exact mechanism of action of 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is not yet fully understood. However, it is believed that its inhibitory activity is due to its ability to bind to the active sites of enzymes, thus preventing them from performing their normal functions. Additionally, 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is believed to interact with the cell membrane and disrupt the normal functioning of the cell, leading to altered physiological responses.
Biochemical and Physiological Effects
3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In animal studies, 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has been shown to reduce inflammation, inhibit the growth of cancer cells, and reduce the risk of stroke. It has also been shown to increase the production of neurotransmitters, such as serotonin and dopamine, and to reduce anxiety and depression. Additionally, 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has been shown to reduce blood pressure, improve blood sugar control, and reduce cholesterol levels.
実験室実験の利点と制限
3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% has several advantages for laboratory experiments. It is highly soluble in water and organic solvents, making it easy to prepare and use. Additionally, it has a low toxicity, making it safe to handle in the laboratory. However, 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% is not very stable, and it can easily be degraded in the presence of light and heat.
将来の方向性
Future research on 3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% should focus on understanding its mechanism of action and its effects on biochemical and physiological processes. Additionally, further studies should be conducted to explore its potential therapeutic applications, such as in the treatment of cancer, stroke, and cardiovascular disease. Finally, further research should be conducted to explore its potential as an inhibitor of enzymes and proteins.
合成法
3-(2-Fluoro-4-methoxycarbonylphenyl)isonicotinic acid, 95% can be synthesized by a variety of methods. The most common method involves the reaction of isonicotinic acid with 4-fluoro-3-methoxybenzaldehyde. The reaction is typically carried out in an aqueous solution of acetic acid and sodium acetate at a temperature of 60-70°C. The reaction is complete after 1-2 hours, and the resulting product is purified by recrystallization.
特性
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO4/c1-20-14(19)8-2-3-9(12(15)6-8)11-7-16-5-4-10(11)13(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZSZBGPKOFGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=C(C=CN=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688095 |
Source


|
| Record name | 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-37-1 |
Source


|
| Record name | 3-[2-Fluoro-4-(methoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[3-(N-ethylaminocarbonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6392697.png)

![5-[3-(N-Ethylaminocarbonyl)phenyl]-6-hydroxynicotinic acid, 95%](/img/structure/B6392720.png)
![5-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxynicotinic acid, 95%](/img/structure/B6392729.png)
